molecular formula C10H11BrN4O2 B13271829 5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13271829
M. Wt: 299.12 g/mol
InChI Key: OCPPYKPJVDYWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both bromine and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves the formation of the oxadiazole ring followed by the introduction of the bromine atom. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The bromine atom can then be introduced through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with enzymes or receptors in biological systems . This interaction can inhibit the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally similar and often exhibit similar biological activities.

    Brominated Heterocycles: Other brominated heterocyclic compounds can be compared in terms of their reactivity and applications.

Uniqueness

5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to the combination of the bromine atom and the oxadiazole ring within the same molecule. This combination imparts distinct electronic and steric properties, making the compound a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

5-bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one

InChI

InChI=1S/C10H11BrN4O2/c1-2-3-9-13-8(14-17-9)5-15-6-12-4-7(11)10(15)16/h4,6H,2-3,5H2,1H3

InChI Key

OCPPYKPJVDYWLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.